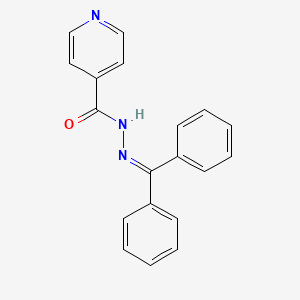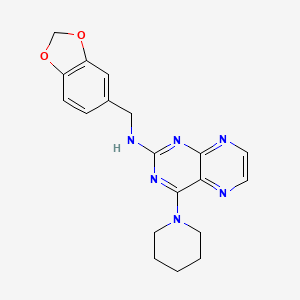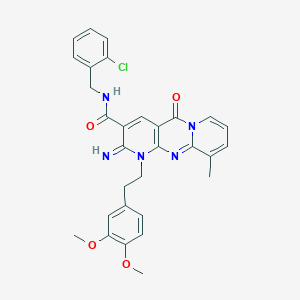
Isonicotinic acid, (diphenylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, (diphenylmethylene)hydrazide is a compound that belongs to the class of hydrazides. It is derived from isonicotinic acid and is known for its significant biological activities, particularly in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of tuberculosis and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, (diphenylmethylene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with benzophenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, (diphenylmethylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities. These derivatives are often studied for their potential use in medicinal chemistry .
Scientific Research Applications
Isonicotinic acid, (diphenylmethylene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various hydrazone derivatives.
Biology: It has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: It is used in the development of new therapeutic agents for the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of isonicotinic acid, (diphenylmethylene)hydrazide involves its interaction with bacterial enzymes. It is a prodrug that is activated by bacterial catalase-peroxidase enzyme, leading to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition results in the disruption of cell wall synthesis and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known antitubercular drug that also targets mycolic acid synthesis.
Iproniazid: An antidepressant that shares structural similarities with isonicotinic acid hydrazide.
Nialamide: Another antidepressant with a similar hydrazide structure.
Uniqueness
Isonicotinic acid, (diphenylmethylene)hydrazide is unique due to its specific structure, which allows it to form various hydrazone derivatives with significant biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
4813-14-3 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N3O/c23-19(17-11-13-20-14-12-17)22-21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,22,23) |
InChI Key |
SELLBXVSWRWVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12202784.png)

![1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12202787.png)
![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)](/img/structure/B12202793.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12202803.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12202807.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B12202810.png)

![2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B12202819.png)
![N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide](/img/structure/B12202822.png)


![{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}benzylamine](/img/structure/B12202840.png)

